molecular formula C13H20FN3 B6144154 [5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine CAS No. 1096869-29-2

[5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine

Cat. No.: B6144154
CAS No.: 1096869-29-2
M. Wt: 237.32 g/mol
InChI Key: UMNDSYHROMJYFJ-UHFFFAOYSA-N
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Description

[5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine is a synthetic compound with a unique structure that includes a fluorine atom, a diazepane ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine typically involves multiple steps, starting with the preparation of the diazepane ring and the fluorinated phenyl group The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is crucial for its application in research and development.

Chemical Reactions Analysis

Types of Reactions

[5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.

Scientific Research Applications

[5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and diazepane ring play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of neurotransmitters or other signaling molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine: Unique due to its specific structure and functional groups.

    [5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanol: Similar structure but with a hydroxyl group instead of an amine.

    [5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanone: Similar structure but with a carbonyl group instead of an amine.

Uniqueness

The uniqueness of this compound lies in its combination of a fluorine atom, diazepane ring, and phenyl group, which confer specific chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[5-fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN3/c1-16-5-2-6-17(8-7-16)13-4-3-12(14)9-11(13)10-15/h3-4,9H,2,5-8,10,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNDSYHROMJYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=C(C=C(C=C2)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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